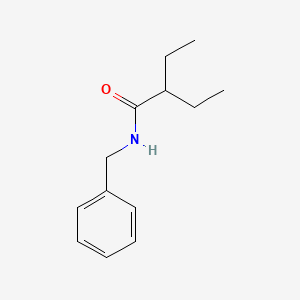

N-benzyl-2-ethylbutanamide

Description

Significance of Amide Scaffolds in Chemical Sciences

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded directly to a nitrogen atom. fiveable.mesolubilityofthings.com This functional group is of paramount importance across the chemical and biological sciences. In biochemistry, the amide linkage, known as a peptide bond, is the fundamental connection that links amino acids together to form the backbone of proteins, which are essential to life. solubilityofthings.comlibretexts.orgwikipedia.org

Beyond their biological role, amides are pervasive in technology and industry. wikipedia.org They are key components in the synthesis of a wide array of pharmaceuticals, agrochemicals, and industrial polymers. diplomatacomercial.com Notable examples include incredibly strong and resilient plastics like nylons and aramids (e.g., Kevlar and Twaron), which are polyamides whose structural integrity is conferred by the repeating amide groups. wikipedia.orgnewworldencyclopedia.org The unique structure of amides, which allows for resonance stabilization, makes them relatively unreactive and stable compared to other carbonyl derivatives like esters. wikipedia.orgnewworldencyclopedia.org This stability is crucial for the structural rigidity of materials and for maintaining protein structure in aqueous biological environments. wikipedia.org

The physical properties of amides, such as their typically high boiling and melting points, are a result of strong intermolecular hydrogen bonding between the N-H and C=O groups. solubilityofthings.comdiplomatacomercial.com This capacity for hydrogen bonding also influences their solubility and makes them valuable as solvents and plasticizers in various industrial applications. wikipedia.orgdiplomatacomercial.com

Historical Perspective of Amide Synthesis Methodologies

The formation of the amide bond is a cornerstone of organic synthesis, and methods for its creation have evolved significantly over time. Historically, the direct condensation of a carboxylic acid and an amine was recognized as a potential route. However, this method is often impractical as it requires severe conditions due to the competing acid-base reaction between the two components. libretexts.orgfishersci.co.uk

To overcome this, chemists developed methods using "activated" forms of carboxylic acids. A classic and long-standing approach is the Schotten-Baumann reaction, which involves reacting an amine with a more electrophilic acyl chloride. fishersci.co.uk Similarly, the use of acid anhydrides to acylate amines provided another viable pathway. libretexts.org In the 19th century, early work also demonstrated that primary amides could be converted to nitriles through dehydration, though these methods were not applicable to secondary or tertiary amides. rsc.org

A major leap forward in amide synthesis came from research in peptide chemistry. In the mid-20th century, the development of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), revolutionized the field. masterorganicchemistry.com These reagents facilitate amide bond formation under very mild, neutral conditions by creating a highly reactive intermediate, avoiding the need for harsh temperatures or pH levels. fishersci.co.ukmasterorganicchemistry.com This was particularly crucial for the synthesis of sensitive, complex peptides. masterorganicchemistry.com More recent advancements continue to refine amide synthesis, with a focus on sustainability and efficiency through methods like the use of silane (B1218182) derivatives, which produce minimal waste, and the exploration of enzymatic strategies. nih.govrsc.org

Rationale for Investigating N-benzyl-2-ethylbutanamide

While the broader class of amides is well-studied, specific compounds can serve as valuable tools for deeper understanding. This compound is one such compound, offering a unique platform for investigation due to its specific structural features and the current gaps in knowledge surrounding it.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6428-70-2 | nih.govchemnet.com |

| Molecular Formula | C13H19NO | nih.govchemnet.com |

| Molecular Weight | 205.30 g/mol | nih.gov |

| Boiling Point | 371.8°C at 760 mmHg | chemnet.com |

| Density | 0.972 g/cm³ | chemnet.com |

| Flash Point | 223.8°C | chemnet.com |

| Refractive Index | 1.504 | chemnet.com |

Research Gaps in this compound Studies

A review of scientific literature and chemical databases reveals a significant lack of specific research focused on this compound. While it is commercially available and listed as a research compound, detailed studies on its synthesis, reactivity, and potential applications are sparse. nih.govchemicalbook.com The primary information available is limited to its basic physicochemical properties and supplier data. nih.govchemnet.comepa.gov

This absence of dedicated research presents a clear gap. There is little to no published data on its biological activities, its performance in material science applications, or its kinetic and thermodynamic parameters in various chemical reactions. While related structures, such as N-(2-chlorobenzyl)-2-ethylbutanamide, have been noted as potential leads in drug discovery, this compound itself remains largely unexplored. ontosight.ai

The very lack of extensive data on this compound makes it an excellent candidate as a model compound for fundamental chemical studies. Its structure is a relatively simple secondary amide, which is ideal for isolating and studying specific chemical phenomena without interference from more complex functional groups.

The compound features a benzyl (B1604629) group attached to the nitrogen and a branched 2-ethylbutyl group on the carbonyl side. nih.gov This specific combination allows researchers to investigate the interplay of electronic effects (from the benzyl group's aromatic ring) and steric hindrance (from the bulky alkyl group) on the properties of the amide bond. It can serve as a clean substrate for studying fundamental processes such as:

The kinetics of acid- or base-catalyzed hydrolysis. libretexts.orgwikipedia.org

The rotational energy barrier around the C-N amide bond.

Its reactivity in emerging synthetic methodologies, such as novel amide activation techniques or catalytic transformations. rsc.orgrsc.org

By using a compound with a simple, well-defined structure and a sparse research history, chemists can conduct mechanistic investigations and generate foundational data without confounding variables from previous, unrelated studies.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(2-chlorobenzyl)-2-ethylbutanamide |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Acetic Acid |

| Acetyl chloride |

| Amine |

| Ammonia |

| Benzyl group |

| Carboxylic acid |

| Ester |

| Kevlar |

| Nylon |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-12(4-2)13(15)14-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSZZIZMJPAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356862 | |

| Record name | N-benzyl-2-ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6428-70-2 | |

| Record name | N-benzyl-2-ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 2 Ethylbutanamide

Classical Amide Bond Formation Strategies Applied to N-benzyl-2-ethylbutanamide

The traditional synthesis of amides, including this compound, has long relied on robust and well-understood chemical reactions. These methods are characterized by their straightforward application and general reliability, forming the cornerstone of amide synthesis for decades.

Condensation Reactions Utilizing Carboxylic Acid Derivatives

A foundational method for synthesizing this compound involves the acylation of benzylamine (B48309) with a derivative of 2-ethylbutanoic acid. The most common approach within this category is the use of an acyl chloride, specifically 2-ethylbutanoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-ethylbutanoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond. To neutralize the hydrochloric acid byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is typically added.

A representative reaction is shown below:

Reactant 1: 2-ethylbutanoyl chloride

Reactant 2: Benzylamine

Solvent: Dichloromethane

Base: Triethylamine

Product: this compound

Coupling Reagent-Mediated Approaches

To circumvent the need for highly reactive carboxylic acid derivatives like acyl chlorides, a variety of coupling reagents have been developed to facilitate the direct amidation of 2-ethylbutanoic acid with benzylamine. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine.

One of the most common and historically significant methods utilizes a combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and an additive, typically 1-hydroxybenzotriazole (B26582) (HOBt). In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and efficiently reacts with benzylamine to yield the desired this compound. rsc.orgmolport.com The dicyclohexylurea (DCU) byproduct formed from DCC is largely insoluble in many organic solvents and can be removed by filtration. rsc.org

More modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed, particularly when dealing with sterically hindered or electron-deficient reactants. nih.gov

| Coupling System | Amine | Carboxylic Acid | Solvent | Typical Yield (%) | Reference |

| DCC/HOBt | Benzylamine | 2-Ethylbutanoic Acid | Acetonitrile | 85-95 | rsc.orgmolport.com |

| HATU/DIPEA | Aniline Derivatives | Functionalized Carboxylic Acids | DMF | ~38 | nih.gov |

| EDC/DMAP/HOBt (cat.) | Aniline Derivatives | Functionalized Carboxylic Acids | Acetonitrile | Good to Excellent | nih.gov |

This table presents typical yields for the respective coupling systems in amide formation reactions, which are representative for the synthesis of this compound.

Novel and Green Chemistry Approaches for this compound Synthesis

Catalytic Methods for Enhanced Efficiency

A significant advancement in amide synthesis is the use of catalysts to directly couple carboxylic acids and amines, a process that is thermodynamically unfavorable without activation. Various catalytic systems have been developed to promote this transformation. For instance, Lewis acid catalysts have been shown to facilitate amide bond formation under mild conditions. rsc.org Zirconium (IV) and Hafnium (IV)-substituted polyoxometalates are examples of robust catalysts that can promote the reaction without the need for water scavengers or dry solvents. researchgate.netunimib.it

Another approach involves the use of ruthenium-based catalysts in dehydrogenative transformations, which are highly atom-economical. rsc.org These methods can start from alcohols and amines, offering a greener alternative to traditional routes. epa.gov Manganese pincer complexes have also been reported to catalyze the acceptorless dehydrogenative coupling of benzyl (B1604629) alcohols and ammonia, which is an environmentally benign method. epa.gov

Solvent-Free and Atom-Economical Syntheses

Solvent-free reaction conditions represent a key aspect of green chemistry, minimizing the environmental impact and simplifying product purification. Methods for the solvent-free synthesis of amides have been developed, often utilizing microwave irradiation or mechanochemistry to drive the reaction. rsc.orgtandfonline.com For example, the reaction of carboxylic acids with urea (B33335) in the presence of boric acid under solvent-free conditions can produce amides efficiently. rsc.orgtandfonline.com

The concept of atom economy is also central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. rsc.org Traditional methods using coupling reagents often have poor atom economy due to the formation of stoichiometric byproducts. google.com Catalytic direct amidation and dehydrogenative coupling methods are inherently more atom-economical as they produce minimal waste products, often just water or hydrogen gas. rsc.orghw.ac.uk

| Green Synthesis Approach | Reactants | Catalyst/Conditions | Key Advantage | Representative References |

| Catalytic Amidation | Carboxylic Acid, Amine | Zr(IV) or Hf(IV)-polyoxometalates | Mild conditions, water tolerant | researchgate.netunimib.it |

| Dehydrogenative Coupling | Alcohol, Amine | Ruthenium complexes | High atom economy, produces H₂ | rsc.orgepa.gov |

| Solvent-Free Synthesis | Carboxylic Acid, Urea | Boric acid, heat | No solvent waste, simple procedure | rsc.orgtandfonline.com |

| Methoxysilane Coupling | Carboxylic Acid, Amine | Tetramethoxysilane | Solvent-free, good to excellent yields | vapourtec.comorganic-chemistry.org |

This table summarizes various green chemistry approaches to amide synthesis that are applicable to this compound.

Flow Chemistry Applications in this compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages for amide synthesis, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. rsc.orgthieme-connect.commdpi.com

The synthesis of secondary amides has been successfully demonstrated in continuous flow systems. vapourtec.comthieme-connect.comthieme-connect.com These systems can handle hazardous intermediates, such as azides generated in situ, in a safer manner due to the small reaction volumes at any given time. rsc.org High-temperature and high-pressure conditions can be safely achieved in flow reactors, often leading to significantly reduced reaction times and increased yields compared to batch processes. unimib.it For instance, the direct amidation of carboxylic acids and amines has been performed in a flow reactor at elevated temperatures, demonstrating the potential for industrial-scale production. unimib.it

The application of flow chemistry to the synthesis of this compound could involve pumping a solution of 2-ethylbutanoic acid and benzylamine, with or without a catalyst, through a heated reactor coil to afford the product in a continuous manner.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2 Ethylbutanamide

Amide Hydrolysis and Related Decomposition Pathways

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction of N-benzyl-2-ethylbutanamide. This process can be catalyzed by either acid or base, with distinct mechanistic features for each.

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. rsc.orgresearchgate.net The subsequent steps involve proton transfer to the nitrogen atom, which transforms the amino group into a better leaving group (benzylamine). The tetrahedral intermediate then collapses, expelling benzylamine (B48309) and forming the protonated 2-ethylbutanoic acid. A final deprotonation step yields the neutral carboxylic acid. rsc.org

General Mechanism of Acid-Catalyzed Amide Hydrolysis:

Protonation of the carbonyl oxygen: The amide is protonated by an acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxygen to the nitrogen atom.

Elimination of the amine: The tetrahedral intermediate collapses, and the amine is eliminated as a leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated to give the final product.

Base-Catalyzed Reaction Mechanisms

In the presence of a strong base, such as sodium hydroxide (B78521), this compound can also undergo hydrolysis. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. conicet.gov.arresearchgate.net This is generally the rate-determining step. beilstein-journals.org The intermediate then collapses, and the amide ion (or its protonated form) is expelled as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the amine drives the reaction to completion. libretexts.org

Compared to acid-catalyzed hydrolysis, base-catalyzed hydrolysis of amides is often slower because the hydroxide ion is a weaker nucleophile than water attacking a protonated amide, and the amide anion is a poorer leaving group. libretexts.org

General Mechanism of Base-Catalyzed Amide Hydrolysis:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the amide anion: The intermediate collapses, expelling the amide anion.

Proton transfer: A proton is transferred from the newly formed carboxylic acid to the amide anion.

Functional Group Transformations Involving the Amide Moiety

The amide group in this compound can be transformed into other functional groups through various reactions, most notably reduction.

Reduction Reactions and Mechanism Elucidation

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govoup.com In the case of this compound, this reaction would yield N-benzyl-2-ethylbutanamine. Unlike the reduction of other carbonyl compounds which typically yield alcohols, the reduction of amides proceeds with the complete removal of the carbonyl oxygen. researchgate.netmolport.com

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. nih.gov This is followed by the coordination of the oxygen atom to the aluminum species, making it a good leaving group. Subsequent elimination of an aluminate species results in the formation of an iminium ion intermediate. This iminium ion is then rapidly reduced by another equivalent of hydride to furnish the final amine product. molport.comresearchgate.net

Table 1: General Conditions for Amide Reduction

| Reagent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux, followed by aqueous workup | Amine |

This table presents generalized conditions for amide reduction. Specific conditions for this compound may vary.

N-Alkylation and N-Acylation Reactions

As a secondary amide, this compound can potentially undergo further substitution on the nitrogen atom.

N-Alkylation: The N-alkylation of secondary amides is generally challenging due to the decreased nucleophilicity of the amide nitrogen compared to amines. However, under specific catalytic conditions, this transformation can be achieved. For instance, N-alkylation of amides with alcohols can be catalyzed by transition metal complexes, such as those based on ruthenium or cobalt, often at elevated temperatures. oup.comresearchgate.netnih.gov These reactions are thought to proceed via a "hydrogen borrowing" mechanism where the alcohol is first oxidized to an aldehyde, which then condenses with the amide to form an enamide or imine intermediate that is subsequently reduced.

N-Acylation: N-acylation of amides to form imides is a more common transformation. This can be achieved by reacting the amide with a more reactive acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base. researchgate.netmdpi.comsemanticscholar.org The reaction proceeds through nucleophilic acyl substitution where the amide nitrogen attacks the carbonyl carbon of the acylating agent.

Reactivity of the Ethyl and Benzyl (B1604629) Substituents

Reactivity of the Ethyl Group: The hydrogen atoms on the carbon alpha to the carbonyl group (the methine proton of the 2-ethylbutyl group) exhibit some acidity due to the electron-withdrawing effect of the carbonyl group and can be removed by a strong base to form an enolate. libretexts.orglibretexts.orgcollegedunia.com This enolate can then participate in various reactions, such as alkylation or condensation. The presence of the ethyl group at this position introduces steric hindrance, which may influence the rate and regioselectivity of such reactions.

Reactivity of the Benzyl Group: The benzyl group is generally stable but can undergo reactions at the benzylic position (the CH₂ group attached to the phenyl ring). The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. smolecule.com This makes the benzylic position susceptible to radical halogenation or oxidation under appropriate conditions. tdx.cat Furthermore, the benzyl group can be cleaved under certain reductive conditions, such as catalytic hydrogenolysis, although this is often more difficult for N-benzyl amides compared to N-benzylamines. thieme-connect.de

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl group in this compound contains a phenyl ring, which is susceptible to electrophilic aromatic substitution (EAS). The amide group, connected via a methylene (B1212753) bridge, influences the reactivity and regioselectivity of this reaction. The -CH2-NH-C(O)- group is generally considered to be an ortho-, para-directing group due to the electron-donating nature of the nitrogen atom's lone pair, which can be delocalized into the aromatic ring through resonance. However, the electron-withdrawing character of the carbonyl group in the amide can slightly deactivate the ring compared to a simple alkylbenzene.

Common electrophilic aromatic substitution reactions that could be investigated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The expected major products would be the ortho- and para-substituted isomers.

Hypothetical Product Distribution for Electrophilic Nitration of this compound

| Product Isomer | Predicted Yield (%) |

| ortho-nitro-N-benzyl-2-ethylbutanamide | 35 |

| meta-nitro-N-benzyl-2-ethylbutanamide | 5 |

| para-nitro-N-benzyl-2-ethylbutanamide | 60 |

Alpha-Proton Reactivity and Enolization Studies

The alpha-protons in this compound are the protons attached to the carbon atom adjacent to the carbonyl group of the butanamide moiety. These protons exhibit a degree of acidity due to the electron-withdrawing effect of the carbonyl group, which can stabilize the resulting conjugate base, an enolate. The formation of the enolate is a key step in many reactions of carbonyl compounds.

The acidity of the alpha-proton can be quantified by its pKa value. While the specific pKa of the alpha-proton in this compound is not documented, it is expected to be in the typical range for amides. The enolization can be studied using techniques such as NMR spectroscopy, which can detect the presence of the enol tautomer, although for amides, the enol concentration is generally very low under neutral conditions.

Investigating Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and energy changes of chemical transformations involving this compound.

Rate Constant Determinations for Key Transformations

Determining the rate constants for reactions such as the base-catalyzed hydrolysis of the amide bond or the aforementioned electrophilic aromatic substitution reactions would be crucial for a complete understanding of the compound's reactivity profile. The rate of a reaction is typically expressed by a rate law, which includes a rate constant (k).

For a hypothetical second-order reaction, such as the base-catalyzed hydrolysis, the rate law would be:

Rate = k[this compound][OH⁻]

Hypothetical Rate Constants for the Hydrolysis of this compound at Various Temperatures

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 1.2 x 10⁻⁵ |

| 50 | 9.8 x 10⁻⁵ |

| 75 | 5.5 x 10⁻⁴ |

Note: This data is hypothetical and for illustrative purposes. Actual experimental values are not available in the public domain.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the line (-Ea/R).

Based on the hypothetical rate constants provided above, a theoretical activation energy for the hydrolysis of this compound can be estimated.

Hypothetical Thermodynamic Parameters for the Hydrolysis of this compound

| Parameter | Hypothetical Value |

| Activation Energy (Ea) | 65 kJ/mol |

| Enthalpy of Reaction (ΔH) | -20 kJ/mol |

| Entropy of Reaction (ΔS) | -50 J/(mol·K) |

Note: These values are illustrative and not based on published experimental data for this compound.

Derivatization and Structural Modification Strategies

Synthesis of Analogues through Modifications of the Benzyl (B1604629) Group

The benzyl group of N-benzyl-2-ethylbutanamide offers a prime site for structural modification, allowing for the systematic alteration of the molecule's steric and electronic properties. These modifications can be broadly categorized into substitution pattern variations on the phenyl ring and the incorporation of heterocyclic rings as bioisosteric replacements.

Substitution Pattern Variations

The aromatic ring of the benzyl group can be functionalized with a wide array of substituents at the ortho, meta, and para positions. The choice of substituent and its position can significantly influence the molecule's properties. The synthesis of these analogues typically involves the coupling of a substituted benzylamine (B48309) with 2-ethylbutyryl chloride or a related activated carboxylic acid derivative.

Research on analogous N-benzylamides has demonstrated the feasibility of introducing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). For instance, studies on N-benzyl amides of salinomycin (B1681400) have shown that substituents like halogens (F, Cl, Br) and nitro groups can be incorporated at the ortho, meta, and para positions. nih.gov The synthesis is generally achieved by reacting the appropriate mono-substituted benzylamine with the carboxylic acid in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Structure-activity relationship (SAR) studies on other benzamides have indicated that the position of the substituent is critical, with ortho-substituted analogues sometimes showing higher activity in biological assays compared to their meta- and para-substituted counterparts. nih.gov

Table 1: Examples of Substitution Patterns on the Benzyl Group of N-benzylamides

| Substituent | Position | General Synthetic Approach | Potential Impact |

| Methoxy (-OCH₃) | para | Coupling of p-methoxybenzylamine with 2-ethylbutyryl chloride. | Increased electron density on the phenyl ring. |

| Chloro (-Cl) | ortho | Reaction of o-chlorobenzylamine with 2-ethylbutyryl chloride. | Introduction of a halogen bond donor and steric bulk. |

| Nitro (-NO₂) | meta | Amidation using m-nitrobenzylamine. | Strong electron-withdrawing effect, altering charge distribution. |

| Methyl (-CH₃) | para | Condensation of p-methylbenzylamine with 2-ethylbutyric acid. | Increased lipophilicity. |

This table presents hypothetical examples based on established synthetic routes for related N-benzylamides.

Heterocyclic Ring Incorporations

Bioisosteric replacement of the phenyl ring with a heterocyclic system is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and target interaction. nih.gov The benzyl group's phenyl ring can be replaced by various aromatic heterocycles, including pyridine (B92270), thiophene (B33073), furan, and pyrimidine.

The synthesis of such analogues would involve the use of heterocyclic methylamines in the amidation reaction. For example, N-(pyridin-4-ylmethyl)-2-ethylbutanamide could be synthesized by reacting 4-(aminomethyl)pyridine (B121137) with 2-ethylbutyryl chloride. The incorporation of nitrogen-containing heterocycles can introduce basic centers, which may be advantageous for forming salts with improved solubility. Studies on other classes of compounds have shown that replacing a phenyl ring with a thiophene ring can be well-tolerated and can even increase biological potency. acs.org

Exploration of Variations in the 2-Ethylbutanamide (B1267559) Moiety

The 2-ethylbutanamide portion of the molecule provides another avenue for structural diversification. Modifications can include altering the carbon chain's length and branching or introducing new functional groups.

Chain Length and Branching Modifications

Varying the length and branching of the alkanamide chain can impact the molecule's lipophilicity and conformational flexibility. Analogues with shorter or longer chains, or with different branching patterns, can be synthesized from the corresponding carboxylic acids. For instance, N-benzylpropanamide or N-benzyl-2-methylpropanamide could be prepared by reacting benzylamine with propanoyl chloride or 2-methylpropanoyl chloride, respectively. The synthesis of α-alkylated butanamides can be achieved through various organic reactions, providing access to a range of structurally diverse acyl chains.

Table 2: Hypothetical Variations of the 2-Ethylbutanamide Moiety

| Acyl Moiety | Carboxylic Acid Precursor | Potential Change in Property |

| Propanamide | Propanoic acid | Decreased lipophilicity |

| Pentanamide | Pentanoic acid | Increased lipophilicity |

| 2-Methylpropanamide | 2-Methylpropanoic acid | Altered steric profile |

| Cyclohexanecarboxamide | Cyclohexanecarboxylic acid | Increased rigidity |

Introduction of Additional Functionalities

The introduction of functional groups such as hydroxyl, amino, or carbonyl groups onto the aliphatic amide chain can create new interaction points and significantly alter the molecule's polarity. The synthesis of such functionalized amides can be achieved through various methods, including the use of functionalized carboxylic acid precursors or post-synthesis modification of the amide.

For example, an α-hydroxy group could be introduced by using a precursor like 2-hydroxy-2-ethylbutanoic acid in the amide coupling reaction. The synthesis of α-functionalized amides can also be achieved through more advanced methods like redox-neutral umpolung synthesis. acs.orgresearchgate.net Furthermore, methods for the formal β-functionalization of aliphatic amides have been developed, which could allow for the introduction of functionalities at a position remote from the carbonyl group. nih.gov

N-Substitution Diversification

The nitrogen atom of the amide bond in this compound is a secondary amide, allowing for the replacement of the benzyl group with other substituents. This diversification can lead to a wide range of tertiary amides with potentially different properties.

Common strategies for N-substitution include N-alkylation and N-arylation. N-alkylation can be achieved by reacting the deprotonated amide with an alkyl halide. For instance, N-methylation of secondary amides can be accomplished using various methylating agents. acs.org The synthesis of a range of N-alkylated aromatic and aliphatic amides has been reported with good yields. organic-chemistry.org

N-arylation of secondary amides can be more challenging but can be achieved using metal-catalyzed cross-coupling reactions or with diaryliodonium salts under metal-free conditions. These methods allow for the introduction of various substituted and sterically hindered aryl groups.

Furthermore, the benzyl group could be replaced with other aralkyl groups or with purely aliphatic chains. For example, N-phenethyl-2-ethylbutanamide could be synthesized from phenethylamine. This diversification allows for a fine-tuning of the steric and electronic environment around the amide nitrogen.

Synthesis of Derivatives with Different N-Substituents

The synthesis of derivatives of this compound with varied N-substituents is a critical area for exploring structure-activity relationships. While specific literature detailing the derivatization of this particular amide is sparse, established methodologies for the N-substitution of amides can be employed. These general strategies often involve the initial synthesis of a secondary amide, followed by alkylation or arylation, or alternatively, the direct amidation of a carboxylic acid with a suitably substituted amine.

One common approach involves the deprotonation of the N-H bond of a precursor secondary amide using a strong base to form an amidate anion, which then acts as a nucleophile. This anion can subsequently react with a variety of electrophiles, such as alkyl halides, to introduce different substituents onto the nitrogen atom. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.

Alternatively, derivatives can be synthesized through coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized to form N-aryl derivatives. This method involves the reaction of an aryl halide or triflate with the parent amide in the presence of a palladium catalyst and a suitable ligand.

Another versatile method is the reductive amination of a primary amine with a carbonyl compound. While this is more commonly used for synthesizing amines, it can be adapted for amide synthesis. Furthermore, multicomponent reactions, such as the Ugi reaction, offer a powerful tool for generating a diverse library of N-substituted amides in a single step from a primary amine, a carboxylic acid, an isocyanide, and a carbonyl compound. These established synthetic routes provide a framework for the systematic modification of the N-benzyl group in this compound, allowing for the exploration of a wide range of structural analogs.

Conformational Analysis of this compound and its Derivatives

The conformational landscape of this compound is largely dictated by the nature of the amide bond. The partial double bond character of the C-N bond restricts free rotation, leading to the existence of distinct rotational isomers, or rotamers. The study of these conformations is crucial as they can significantly influence the compound's physical, chemical, and biological properties.

Rotational Barriers Around the Amide Bond

The rotation around the amide C-N bond in this compound is an energetically demanding process due to the delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, creating a significant energy barrier to rotation. The magnitude of this rotational barrier can be determined experimentally using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy or computationally through methods such as Density Functional Theory (DFT).

Table 1: Representative Rotational Barriers in Related Amide Compounds

| Compound Class | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Tertiary Amides (general) | - | 15-23 | scielo.br |

| N-Benzhydrylformamides | DFT Calculations | 20-23 | nih.gov |

This table presents data from structurally related compounds to infer the potential rotational barrier in this compound.

Preferred Conformations in Solution and Solid State

The preferred conformation of this compound, both in solution and in the solid state, is determined by a delicate balance of steric and electronic effects. The planarity of the amide group forces the substituents on the nitrogen and carbonyl carbon to adopt specific spatial arrangements. For this compound, the key conformational features are the relative orientations of the benzyl and 2-ethylbutyl groups with respect to the carbonyl oxygen.

In solution, amides can exist as a mixture of cis and trans conformers, with the equilibrium position depending on the steric bulk of the substituents and the polarity of the solvent. For many N-substituted amides, the trans conformation, where the larger substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is sterically favored. However, N-methylation of secondary amides often leads to a preference for the cis conformation. nih.gov The conformational behavior of N-benzyl-N-(furan-2-ylmethyl)acetamide in chloroform, for example, showed the presence of both Z (trans) and E (cis) configurations, indicating a dynamic equilibrium between conformers in solution. scielo.br

In the solid state, the conformation is locked into a specific arrangement within the crystal lattice. X-ray crystallography is the definitive method for determining solid-state conformations. Studies on various N-aryl amides have shown that the degree of coplanarity between the aryl ring and the amide plane can influence the preferred conformation. nih.gov For instance, N-(2-azulenyl)-N-methyl amides were found to adopt a trans conformation in the solid state due to a high degree of coplanarity. nih.gov While the specific solid-state structure of this compound has not been reported, it is plausible that intermolecular interactions within the crystal lattice would favor a single, low-energy conformation.

Table 2: Conformational Preferences in Related Amide Systems

| Compound | State | Preferred Conformation | Key Influencing Factor | Reference |

|---|---|---|---|---|

| N-Methyl Aromatic Amides | Solution & Crystal | cis | Electronic Repulsion | nih.gov |

| N-benzyl-N-(furan-2-ylmethyl)acetamide | Solution (CDCl3) | Equilibrium of Z (trans) and E (cis) | Hindered Rotation | scielo.br |

| N-(2-azulenyl)-N-methyl amides | Solid State | trans | High Coplanarity | nih.gov |

This table illustrates conformational preferences in analogous compounds, providing a basis for understanding the potential behavior of this compound.

Advanced Spectroscopic and Analytical Research Methodologies

Elucidation of Reaction Intermediates and Transition States via Spectroscopy

The synthesis of N-benzyl-2-ethylbutanamide, typically achieved through the condensation of 2-ethylbutanoic acid or its derivatives with benzylamine (B48309), involves a series of reaction intermediates and transition states. Spectroscopic methods are pivotal in detecting and characterizing these transient species, thereby illuminating the reaction mechanism.

In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of the synthesis of this compound can be effectively achieved using in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy. By immersing a probe directly into the reaction mixture, the concentration of reactants, intermediates, and the final product can be tracked over time. For instance, in a typical amidation reaction starting from an acid chloride, the disappearance of the characteristic C=O stretching band of the acid chloride and the concurrent appearance of the amide I and amide II bands of this compound can be observed. This allows for the optimization of reaction conditions and the identification of any potential bottlenecks or side reactions. While specific in situ studies on this compound are not extensively documented, the methodology is widely applied in analogous amide syntheses to gain a deeper understanding of reaction kinetics and pathways.

Advanced NMR Techniques for Mechanistic Insights (e.g., DOSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. Standard one-dimensional ¹H and ¹³C NMR spectra provide definitive confirmation of the compound's connectivity.

¹H and ¹³C NMR Data for this compound:

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 0.91 | t | 7.5 | -CH₃ |

| ¹H | 1.43-1.73 | m | -CH₂- (ethyl groups) | |

| ¹H | 1.83-1.92 | m | -CH- (methine) | |

| ¹H | 4.48 | d | 6.0 | -CH₂- (benzyl) |

| ¹H | 5.74 | br | -NH- | |

| ¹H | 7.26-7.37 | m | Aromatic protons | |

| ¹³C | 12.1 | -CH₃ | ||

| ¹³C | 25.8 | -CH₂- (ethyl groups) | ||

| ¹³C | 43.4 | -CH₂- (benzyl) | ||

| ¹³C | 51.5 | -CH- (methine) | ||

| ¹³C | 127.4 | Aromatic CH | ||

| ¹³C | 127.8 | Aromatic CH | ||

| ¹³C | 128.6 | Aromatic CH | ||

| ¹³C | 138.6 | Aromatic C (quaternary) | ||

| ¹³C | 175.6 | C=O (amide) |

Beyond basic structural confirmation, advanced two-dimensional NMR techniques offer deeper mechanistic and conformational insights.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. In the context of the synthesis of this compound, DOSY could be employed to monitor the progress of the reaction by distinguishing between the smaller reactants (benzylamine, 2-ethylbutanoic acid) and the larger product molecule in the reaction mixture. It can also help in identifying the presence of any oligomeric intermediates or byproducts.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment could reveal through-space correlations between the protons of the benzyl (B1604629) group and the protons of the 2-ethylbutyl group. This would provide valuable data on the preferred conformation of the molecule in solution, particularly regarding the orientation of the benzyl group relative to the amide backbone.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound

To date, the single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, such a study would be highly informative. It would definitively establish the molecular conformation in the crystalline state, including the planarity of the amide bond and the torsion angles describing the orientation of the benzyl and 2-ethylbutyl substituents. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which govern the crystal packing.

Co-crystallization and Polymorphism Studies

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is crucial in materials science and pharmaceutical development. Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures) could reveal the existence of different polymorphs with distinct physical properties.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for exploration. Co-crystals of this compound with other molecules could be designed to modify its physical properties, such as melting point or solubility, through the formation of specific intermolecular interactions.

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound, HRMS analysis has confirmed its elemental composition.

High-Resolution Mass Spectrometry Data for this compound:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 206.1545 | 206.1549 |

In terms of mechanistic studies, mass spectrometry can be employed to identify reaction intermediates and byproducts. By analyzing the reaction mixture at different time points, transient species can be detected, providing evidence for a proposed reaction pathway. The fragmentation pattern of this compound in the mass spectrometer can also yield structural information. Common fragmentation pathways for amides include cleavage of the amide bond, which in this case would lead to the formation of ions corresponding to the benzylamine and 2-ethylbutanoyl moieties.

High-Resolution Mass Spectrometry for Exact Mass Analysis in Reaction Mixtures

High-resolution mass spectrometry is a cornerstone for the unambiguous identification of this compound, particularly within the complex matrix of a reaction mixture. This technique's ability to measure mass-to-charge ratios (m/z) with high precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

In a study focused on the synthesis of this compound, high-resolution mass spectrometry with fast atom bombardment (HRMS-FAB) was employed to confirm the successful synthesis of the target compound. scispace.com The analysis was performed on the protonated molecule, [M+H]+. The theoretically calculated exact mass for the protonated form of this compound (C13H20NO+) is 206.1545. The experimentally determined value was found to be 206.1549, which is in close agreement with the calculated mass, thereby confirming the elemental composition and the identity of the synthesized compound. scispace.com

The data from this analysis is summarized in the table below.

| Parameter | Value |

| Ionization Mode | FAB |

| Ion Species | [M+H]+ |

| Calculated Exact Mass (C13H20NO+) | 206.1545 |

| Found Exact Mass | 206.1549 |

| Mass Error (ppm) | 1.94 |

This interactive table summarizes the high-resolution mass spectrometry data for this compound.

The low mass error provides a high degree of confidence in the identification of this compound in the sample. This level of precision is crucial for differentiating the target compound from potential isomers or byproducts that may be present in a crude reaction mixture.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the parent ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This provides valuable information about the molecule's structure and connectivity.

While specific MS/MS studies on this compound are not extensively documented in the available literature, the fragmentation behavior of N-benzylated amides is well-characterized. nih.govcore.ac.uk Based on the known fragmentation patterns of similar compounds, a putative fragmentation pathway for this compound can be proposed.

Upon protonation, typically at the amide oxygen or nitrogen, the molecule becomes susceptible to fragmentation. A common and diagnostic fragmentation pathway for amides is the cleavage of the amide bond (N-CO). nih.govrsc.orgunl.pt For N-benzyl amides, a characteristic fragmentation involves the formation of the tropylium (B1234903) ion (C7H7+) at m/z 91, which is a highly stable aromatic cation. core.ac.uk Another likely fragmentation is the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the 2-ethylbutyl group.

A proposed fragmentation scheme for protonated this compound is as follows:

Formation of the Acylium Ion: Cleavage of the N-benzyl bond would result in the formation of a protonated benzylamine and an acylium ion derived from 2-ethylbutanoic acid.

Formation of the Tropylium Ion: A more characteristic fragmentation for N-benzyl compounds is the formation of the tropylium ion (m/z 91) through cleavage of the C-N bond with subsequent rearrangement.

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the 2-ethylbutyl moiety.

The following table outlines the proposed major fragment ions for this compound in a tandem mass spectrometry experiment.

| Proposed Fragment | Structure | m/z (monoisotopic) |

| Protonated Molecule | [C13H19NO + H]+ | 206.15 |

| Tropylium Ion | [C7H7]+ | 91.05 |

| Benzylaminomethylidene Cation | [CH2=NH-CH2-Ph]+ | 120.08 |

| 2-Ethylbutanoyl Cation | [CH3CH2CH(CH2CH3)CO]+ | 99.08 |

This interactive table presents the proposed fragment ions of this compound based on established fragmentation patterns of similar compounds.

Further empirical studies employing tandem mass spectrometry are necessary to definitively confirm these proposed fragmentation pathways and to characterize the complete fragmentation map of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For N-benzyl-2-ethylbutanamide, DFT calculations would be instrumental in several key areas:

Molecular Dynamics (MD) Simulations

MD simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

Solvent Effects on Reactivity and StructureThe surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. MD simulations, often in conjunction with continuum solvent models in DFT, can model these interactions explicitly. Such studies would reveal how solvents like water or organic solvents affect the conformational preferences and reaction energetics of this compound, providing a more realistic understanding of its behavior in different environments.

The absence of such computational studies on this compound indicates a significant opportunity for future research. A comprehensive theoretical investigation would not only provide fundamental data about this specific compound but also contribute to the broader understanding of the structure-property relationships within the N-benzyl amide class of molecules. Until such research is conducted and published, a detailed, data-driven article on the computational chemistry of this compound cannot be fully realized.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling represents a sophisticated computational approach aimed at correlating the structural features of a molecule with its physicochemical properties. These models are built on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

Development of Predictive Models for Chemical Properties

The development of a QSPR model for this compound would involve a systematic process. Initially, a dataset of compounds structurally related to this compound, along with their experimentally determined properties, would be compiled. A wide array of molecular descriptors for each compound in the dataset would then be calculated. These descriptors quantify various aspects of molecular structure, including topological, geometrical, electronic, and constitutional parameters.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM) would be employed to establish a mathematical relationship between the calculated descriptors and the observed properties. The predictive power and robustness of the resulting model would be rigorously evaluated through internal and external validation techniques.

For this compound, such models could predict a range of properties, including but not limited to boiling point, solubility, and chromatographic retention times. The table below illustrates hypothetical data that would be used in the initial stages of developing a QSPR model.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| This compound | 205.30 | 2.8 | 29.1 |

| Benzylamide | 121.15 | 0.6 | 43.1 |

| 2-Ethylbutanoic acid | 116.16 | 1.3 | 37.3 |

Retrosynthetic Analysis Assisted by Computational Tools

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex molecules. Computational tools have significantly enhanced this process by automating the identification of potential synthetic pathways.

For this compound, a computational retrosynthetic analysis would commence by inputting its structure into specialized software. The program would then apply a series of known chemical transformations in reverse, breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors.

Non Clinical Applications of N Benzyl 2 Ethylbutanamide and Its Derivatives in Chemical Research

Role as a Ligand or Building Block in Catalysis

The inherent structural features of N-benzyl-2-ethylbutanamide, namely the presence of a nitrogen atom and the potential for chirality at the α-carbon of the ethylbutanamide group, make it and its derivatives attractive candidates for ligand design in catalysis. The ability to modify both the benzyl (B1604629) and the acyl fragments allows for the fine-tuning of steric and electronic properties, which is crucial for effective catalytic activity.

Design and Synthesis of this compound-Derived Ligands

The synthesis of ligands derived from the this compound framework typically involves the amidation reaction between benzylamine (B48309) or its substituted analogues and 2-ethylbutyryl chloride or a related carboxylic acid derivative. Modifications can be introduced to create more complex ligand architectures. For instance, the incorporation of coordinating groups, such as phosphines or additional nitrogen or oxygen donors, onto the benzyl ring or the alkyl chain can transform the simple amide into a multidentate ligand capable of chelating to a metal center.

While specific research on this compound as a ligand is limited, the broader class of N-benzylamide derivatives has been explored. For example, the synthesis of chiral ligands for asymmetric catalysis often employs amide-containing structures to create a well-defined chiral environment around a metal catalyst. The general synthetic approach would involve the use of a chiral 2-ethylbutanoic acid precursor to generate an enantiomerically pure ligand.

Table 1: Hypothetical this compound-Derived Ligands and Their Potential Coordinating Moieties

| Ligand Derivative | Structural Modification | Potential Coordinating Atoms |

| (R/S)-N-(2-(diphenylphosphino)benzyl)-2-ethylbutanamide | Phosphine group on the benzyl ring | N, P |

| N-benzyl-2-ethyl-4-(pyridin-2-yl)butanamide | Pyridyl group on the alkyl chain | N, N (amide and pyridine) |

| N-(4-hydroxybenzyl)-2-ethylbutanamide | Hydroxyl group on the benzyl ring | N, O |

Catalytic Activity in Organic Transformations (e.g., asymmetric synthesis)

Although no specific catalytic applications of this compound have been extensively documented in peer-reviewed literature, the structural motif is present in ligands used for various organic transformations. The N-benzyl group can provide steric bulk, influencing the stereochemical outcome of a reaction, while the amide functionality can participate in hydrogen bonding or act as a coordinating site.

In the context of asymmetric synthesis, chiral ligands containing similar N-acyl backbones have been successfully employed in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The predictable coordination geometry and the tunable steric and electronic properties of such ligands are key to achieving high enantioselectivity. Future research may explore the potential of chiral this compound derivatives in these areas.

Potential in Materials Science Research

The this compound structure can be incorporated into larger macromolecular architectures, offering a route to novel materials with tailored properties. The amide linkage provides a degree of rigidity and the capacity for hydrogen bonding, while the benzyl and ethyl groups can influence solubility and thermal properties.

Incorporation into Polymer Architectures (e.g., polyamides, copolymers)

The bifunctional nature of derivatives of this compound, for instance, by introducing reactive groups on both the benzyl and the acyl portions, would allow for their use as monomers in polymerization reactions. This could lead to the formation of novel polyamides or copolymers. Research on the synthesis of polyamides from amino acid and dicarboxylic acid derivatives provides a conceptual framework for how this compound-based monomers could be utilized. The resulting polymers could exhibit interesting thermal and mechanical properties, influenced by the bulky side groups.

For example, a di-amino derivative of a molecule containing the N-benzylamide core could be polymerized with a di-acid chloride to yield a polyamide. The properties of such a polymer would be dictated by the specific structure of the repeating unit.

Table 2: Potential Polymer Architectures Incorporating this compound-like Units

| Polymer Type | Monomer 1 | Monomer 2 | Potential Properties |

| Polyamide | Diamine derivative of an N-benzylamide | Diacid chloride | Enhanced thermal stability, altered solubility |

| Copolyester-amide | Hydroxy-functionalized N-benzylamide | Diacid chloride and a diol | Tunable degradation rates, modified mechanical strength |

Use in Self-Assembling Systems and Supramolecular Chemistry

The amide group's ability to form strong and directional hydrogen bonds makes the this compound scaffold a candidate for the design of self-assembling systems. While specific studies on this compound are not available, related N-annulated systems have been shown to form ordered structures in solution and in the solid state through a combination of hydrogen bonding and π-π stacking interactions. The interplay between the hydrogen-bonding amide groups and the aromatic benzyl rings could lead to the formation of well-defined supramolecular architectures such as fibers, gels, or liquid crystals.

Exploration as a Chemical Probe in Biological Systems (Non-Clinical/In Vitro Focus)

The development of chemical probes for in vitro biological studies often relies on scaffolds that can be readily functionalized with reporter groups (e.g., fluorophores) and targeting moieties. The this compound structure offers a versatile platform for such modifications.

While direct application of this compound as a chemical probe has not been reported, related N-benzylamide derivatives have been investigated. For example, N-benzylbenzamides have been identified as having potential for development into dual modulators for biological targets in vitro. This suggests that the N-benzylamide core can be a suitable starting point for designing molecules that interact with biological macromolecules.

For use as an in vitro probe, this compound could be derivatized to include a fluorescent tag on the benzyl ring or the alkyl chain. Such a probe could then be used in fluorescence microscopy or other spectroscopic techniques to study cellular processes in a non-clinical setting. The lipophilic nature of the compound might also be exploited for studies involving cell membrane interactions.

Interaction Studies with Model Biological Macromolecules (e.g., enzymes, receptors, in vitro only)

While direct in vitro interaction studies on this compound with enzymes and receptors are not extensively documented in publicly available research, studies on structurally related N-benzyl amide derivatives provide insights into the potential biological activities of this class of compounds.

Research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, for instance, has demonstrated their inhibitory effects on the enzyme soybean lipoxygenase (LOX) in vitro. mdpi.com Lipoxygenases are enzymes involved in the metabolism of fatty acids and play a role in inflammatory pathways. The inhibitory activity of these compounds suggests that the N-benzyl amide scaffold could be a valuable starting point for designing enzyme inhibitors. The study revealed that the substitution pattern on the aryl ring significantly influences the inhibitory potency. mdpi.com

Similarly, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, another N-benzyl derivative, has been identified as a positive allosteric modulator of the glutamate (B1630785) transporter EAAT2. nih.gov In vitro studies using primary glial cultures and COS-7 cells expressing EAAT2 showed that this compound enhances glutamate uptake. nih.gov This finding highlights the potential for N-benzyl amides to interact with and modulate the function of transport proteins.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the rapid optimization of reaction conditions and the discovery of novel synthetic routes. For N-benzyl-2-ethylbutanamide, these technologies offer the potential to move beyond traditional synthesis methods, which often rely on time-consuming trial-and-error approaches.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of amides. beilstein-journals.orgpku.edu.cnnih.gov This includes identifying the most effective catalysts, solvents, and temperature ranges to maximize yield and minimize byproducts. For the synthesis of this compound, which can be prepared through the reaction of 2-ethylbutyryl chloride with benzylamine (B48309), ML models could predict the ideal base and solvent system to achieve high purity and yield. masterorganicchemistry.com

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

| Application Area | Potential Impact |

|---|---|

| Reaction Optimization | Prediction of optimal catalysts, solvents, and temperatures for amidation. |

| Yield Prediction | Accurate forecasting of reaction yields under various conditions. pku.edu.cn |

| Retrosynthesis Planning | Design of novel and more efficient synthetic routes. |

| Catalyst Discovery | Identification of new and more effective catalysts for amide bond formation. |

Exploration of this compound in Photochemistry and Electrochemistry

Photochemistry and electrochemistry offer green and efficient alternatives to traditional chemical transformations. These fields present largely unexplored opportunities for the synthesis and modification of this compound.

Photochemistry: Visible-light-mediated reactions have gained significant traction in organic synthesis due to their mild reaction conditions and unique reactivity. nih.gov For this compound, photoredox catalysis could enable novel synthetic strategies. For instance, the photochemical activation of starting materials could lead to more efficient amide bond formation. Additionally, the N-benzyl group is known to be susceptible to photochemical cleavage, which could be exploited for controlled degradation or derivatization of the molecule. acs.org The interaction of N-benzyl amides with photocatalysts like zinc oxide has been noted, suggesting potential for photocatalyzed reactions, though inhibition has also been observed. core.ac.uk

Electrochemistry: Electrosynthesis provides a powerful tool for conducting redox reactions without the need for stoichiometric chemical oxidants or reductants, making it an inherently greener approach. rsc.org The electrochemical synthesis of amides has been demonstrated through various pathways, including the oxidation of N-methylanilines in the presence of mediators. rsc.org The C–N bond of benzylamines can be selectively cleaved under metal-free electrochemical conditions, which could be a potential route for the degradation or transformation of this compound. nih.gov The electro-oxidative cyclization of related N-benzyl compounds has also been reported, suggesting that this compound could be a precursor for more complex heterocyclic structures under electrochemical conditions.

Table 2: Potential Photo- and Electrochemical Applications for this compound

| Methodology | Potential Application |

|---|---|

| Photoredox Catalysis | Novel synthetic routes to this compound and its derivatives. |

| Photochemical Cleavage | Controlled degradation or functionalization of the N-benzyl group. acs.org |

| Electrosynthesis | Green and efficient synthesis of this compound. rsc.org |

| Electrochemical Oxidation | Selective cleavage or modification of the N-benzyl C-N bond. nih.gov |

Development of Sustainable Production Methods

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. For the production of this compound, several sustainable approaches can be envisioned.

One promising avenue is the use of biocatalysts, such as enzymes, for amide bond formation. Lipases, for example, have been shown to catalyze the amidation of carboxylic acids and amines under mild conditions and in environmentally friendly solvents. nih.gov This enzymatic approach could offer a highly selective and efficient route to this compound, avoiding the use of harsh reagents and simplifying product purification.

Solvent-free reaction conditions represent another key aspect of green chemistry. The synthesis of amides from carboxylic acids and urea (B33335) in the absence of a solvent, using a catalyst like boric acid, has been reported. researchgate.net Exploring similar solvent-free methods for the synthesis of this compound could significantly reduce the environmental impact of its production.

The use of reusable catalysts, such as Brønsted acidic ionic liquids, can also contribute to more sustainable amide synthesis. acs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. The development of heterogeneous photocatalysts, such as covalent organic frameworks (COFs), for the synthesis of amides from alcohols also presents a promising green alternative. dst.gov.in

Emerging Analytical Methodologies for Complex Systems Containing this compound

As the applications of this compound potentially expand, the need for sensitive and selective analytical methods for its detection and quantification in complex matrices will become crucial. Emerging hyphenated analytical techniques offer powerful tools for this purpose. nih.goviipseries.orgijpsjournal.com

Hyphenated techniques couple a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ox.ac.ukasdlib.org

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly versatile technique for the analysis of a wide range of compounds. For this compound, LC-MS would allow for its separation from other components in a mixture, followed by its highly sensitive and selective detection based on its mass-to-charge ratio.

GC-MS (Gas Chromatography-Mass Spectrometry): If this compound is sufficiently volatile and thermally stable, GC-MS can provide excellent separation efficiency and structural information through mass spectral fragmentation patterns.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural information about the analyte directly after chromatographic separation, which can be invaluable for unambiguous identification in complex mixtures.

These advanced analytical methods will be essential for future research involving this compound, including its use in biological systems, environmental fate studies, and quality control of products containing this compound. Simple spectroscopic methods like IR and NMR spectroscopy can also be used to distinguish amides from amines. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-ethylbutyryl chloride |

| Benzylamine |

| Zinc oxide |

| Boric acid |

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-ethylbutanamide, and how do reaction conditions influence yield?

this compound is typically synthesized via coupling 2-ethylbutanoic acid with benzylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert atmospheres. Optimization of solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios (1:1.2 acid-to-amine) can improve yields to >85%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

- NMR spectroscopy : NMR (δ 7.3–7.2 ppm for benzyl aromatic protons; δ 3.4 ppm for CH adjacent to the amide).

- FT-IR : Amide C=O stretch at ~1650–1680 cm.

- Mass spectrometry : ESI-MS molecular ion peak at m/z 205.3 [M+H]. Cross-referencing with PubChem data (InChI Key: KCHLPKXUKFDKEC-UHFFFAOYSA-N) ensures structural validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Use cell viability assays (e.g., MTT assay) to assess cytotoxicity across cell lines (e.g., HEK293, HeLa). For target-specific activity, employ enzyme inhibition assays (e.g., fluorescence-based kinase profiling) at concentrations ranging from 1–100 µM. Dose-response curves (IC calculations) should be performed in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How do structural analogs of this compound differ in bioactivity, and what SAR trends emerge?

Comparative studies of halogenated derivatives (e.g., N-(4-chlorobenzyl)-2-ethylbutanamide) reveal that electron-withdrawing groups enhance binding affinity to hydrophobic enzyme pockets (e.g., ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol for non-halogenated analogs). Molecular docking simulations (AutoDock Vina) and thermodynamic profiling (ITC) are critical for quantifying these interactions .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor metabolic stability or plasma protein binding). Mitigation strategies include:

Q. What crystallographic techniques are applicable for resolving the 3D conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using ORTEP-3 software (GUI version) enables precise determination of bond angles and torsion angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 ensures <5% R-factor discrepancies .

Q. Can this compound’s synthetic pathway be optimized for green chemistry compliance?

Alternative methods include:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes.

- Biocatalysis : Lipase-mediated amidation (e.g., Candida antarctica lipase B) in solvent-free conditions, achieving ~70% yield. Life-cycle assessment (LCA) tools should quantify waste reduction and energy efficiency gains .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.